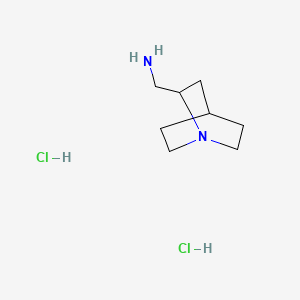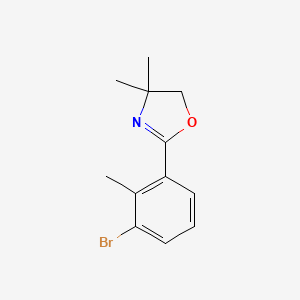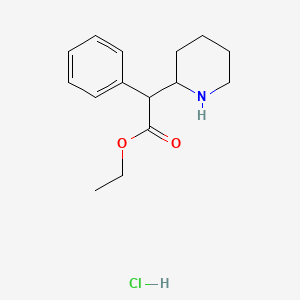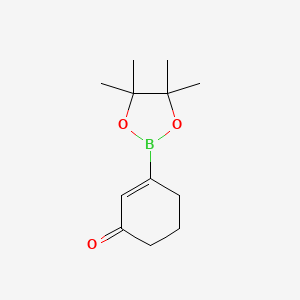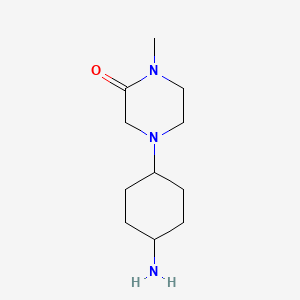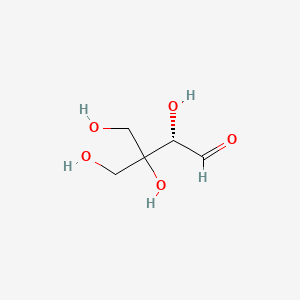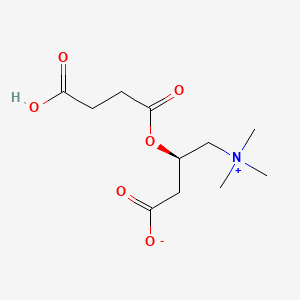
Tris(1-chloro-2-propyl) Phosphate-d18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-chloro-2-propyl) Phosphate-d18, also known as TCPP, is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It is also used in minor amounts in PVC and EVA . It is a clear colorless viscous liquid .
Synthesis Analysis
TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . This process produces a range of products, of which the tris(2-chloro-1-methylethyl) isomer tends to dominate .Molecular Structure Analysis
The molecular formula of Tris(1-chloro-2-propyl) Phosphate-d18 is C9D18Cl3O4P . The molecular weight is 345.68 g/mol .Chemical Reactions Analysis
TCPP may hydrolyze under acidic or alkaline conditions . It is also known to be combustible . A study revealed a dual pathway for the degradation of TCPP by zero-valent iron (ZVI) and persulfate as co-milling agents in a mechanochemical (MC) process .Physical And Chemical Properties Analysis
TCPP is a clear colorless viscous liquid . It is insoluble in water . The compound is probably combustible . The molecular weight is 327.6 g/mol .Wissenschaftliche Forschungsanwendungen
Environmental Presence and Human Exposure
TCPP is widely detected in various environments, including indoor dust, due to its extensive use in consumer products. It's a concern for human health because of its potential toxicity and widespread exposure. Studies have measured the presence of TCPP and its metabolites in human urine, indicating significant exposure among the general population. The exposure to TCPP varies regionally, reflecting differences in use patterns and regulations (Ospina et al., 2018; Van den Eede et al., 2016).
Metabolism and Kinetics
Research into the metabolism of TCPP in human liver microsomes and serum has identified specific metabolites and provided insights into its biotransformation pathways. These studies are crucial for understanding the potential health effects and developing biomonitoring strategies for exposure assessment (Van den Eede et al., 2016).
Toxicity and Health Effects
Several studies have evaluated the toxicity of TCPP, including its endocrine-disrupting potential and effects on reproductive health. The evidence suggests that TCPP exposure may lead to developmental and reproductive issues in animal models, raising concerns about its safety for human health (Wang et al., 2015; Gold et al., 1978).
Environmental Fate and Degradation
TCPP's persistence in the environment and potential for biodegradation have been subjects of research. Studies have identified bacterial strains capable of degrading chlorinated organophosphorus flame retardants, offering a potential avenue for bioremediation of contaminated sites (Takahashi et al., 2010).
Analytical Methodologies
Developing analytical methods to detect TCPP and its metabolites in biological and environmental samples is crucial for monitoring exposure and assessing risks. Recent advances include methods for quantifying TCPP in plasma, which are essential for toxicological studies and risk assessment (Collins et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Given the potential hazards associated with TCPP, there is a need for more research into safer alternatives and more effective methods for its removal from the environment. The degradation of TCPP in soil and its high degradations in different types of soils have been studied , suggesting potential future directions for research in this area.
Eigenschaften
CAS-Nummer |
1447569-78-9 |
|---|---|
Produktname |
Tris(1-chloro-2-propyl) Phosphate-d18 |
Molekularformel |
C9H18Cl3O4P |
Molekulargewicht |
345.673 |
IUPAC-Name |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChI-Schlüssel |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Synonyme |
Tris(2-chloroisopropyl) Phosphate-d18; Antiblaze 80-d18; Antiblaze TMCP-d18; Daltoguard F-d18; Fyrol PCF-d18; Hostaflam OP 820-d18; Levagard PP-d18; Levagard PP-Z-d18; PUMA 4010-d18; TCPP-d18; Tolgard TMCP-d18; Tris(1-methyl-2-chloroethyl) Phosphate- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



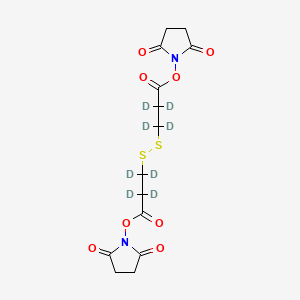
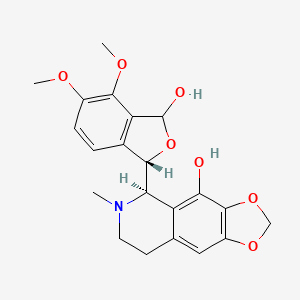
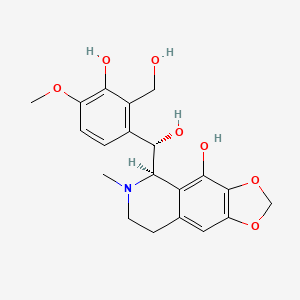
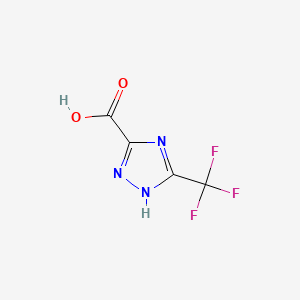
![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)
